molecular formula C10H6F7NO B13993462 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one CAS No. 336-60-7

3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one

Katalognummer: B13993462
CAS-Nummer: 336-60-7
Molekulargewicht: 289.15 g/mol
InChI-Schlüssel: UMAGRURZHCBKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one: is a fluorinated organic compound with the molecular formula C10H6F7NO . It is characterized by the presence of a pyridine ring and a heptafluorinated pentanone chain. This compound is known for its high chemical stability and unique properties due to the presence of multiple fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one typically involves the reaction of 2-methylpyridine with heptafluoropropyl iodide under specific conditions. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and resistance to degradation .

Biology: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated nature allows for easy detection and quantification in biological systems .

Medicine: The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates .

Industry: Industrially, this compound is used in the production of specialty polymers and coatings. Its high chemical stability and resistance to harsh conditions make it suitable for use in demanding applications .

Wirkmechanismus

The mechanism of action of 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The presence of fluorine atoms can enhance the binding affinity and specificity of the compound towards its targets .

Vergleich Mit ähnlichen Verbindungen

  • 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
  • 3,3,4,4,5,5,5-Heptafluoro-1-pentene
  • 1-Pentanethiol, 3,3,4,4,5,5,5-heptafluoro-

Comparison: Compared to these similar compounds, 3,3,4,4,5,5,5-Heptafluoro-1-pyridin-2-ylpentan-2-one is unique due to the presence of a pyridine ring, which imparts additional chemical properties and reactivity. The pyridine ring can participate in various chemical reactions, making the compound more versatile in synthetic applications .

Eigenschaften

CAS-Nummer

336-60-7

Molekularformel

C10H6F7NO

Molekulargewicht

289.15 g/mol

IUPAC-Name

3,3,4,4,5,5,5-heptafluoro-1-pyridin-2-ylpentan-2-one

InChI

InChI=1S/C10H6F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)5-6-3-1-2-4-18-6/h1-4H,5H2

InChI-Schlüssel

UMAGRURZHCBKFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.